1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic compound characterized by the presence of both piperidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine. This can be achieved through the reaction of 4-chlorobenzaldehyde with piperidine under basic conditions, followed by oxidation to introduce the hydroxyl group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized starting from 4-chlorobenzaldehyde, which undergoes condensation with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring.
Coupling Reaction: The final step involves coupling the piperidine and pyrazole intermediates through a nucleophilic substitution reaction, typically using a suitable base and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrazole ring.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Similar structure but lacks the methyl group on the pyrazole ring.
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-3-yl]ethanone: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The unique combination of the piperidine and pyrazole rings, along with the specific substitution pattern, gives 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23Cl2N3O2 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C23H23Cl2N3O2/c1-15-20(22(27-26-15)16-2-6-18(24)7-3-16)14-21(29)28-12-10-23(30,11-13-28)17-4-8-19(25)9-5-17/h2-9,30H,10-14H2,1H3,(H,26,27) |
InChI Key |
QTYNRHKWOHVSLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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